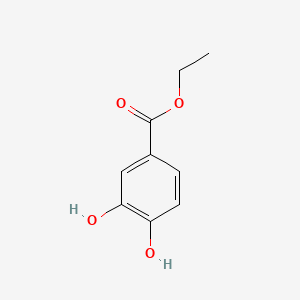

Ethyl 3,4-Dihydroxybenzoate

Description

This compound has been reported in Salvia hispanica, Spatholobus suberectus, and other organisms with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPUBCVJHFXPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057732 | |

| Record name | Ethyl protocatechuate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-89-3 | |

| Record name | Ethyl 3,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl protocatechuate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3943-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl protocatechuate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PROTOCATECHUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 3,4-Dihydroxybenzoate" basic properties

An In-depth Technical Guide to Ethyl 3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound, a phenolic compound of significant interest in pharmaceutical and scientific research. This document outlines its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including relevant signaling pathways.

Chemical and Physical Properties

This compound, also known as ethyl protocatechuate, is the ethyl ester of 3,4-dihydroxybenzoic acid.[1] It is a naturally occurring compound found in various plants, including the peanut seed testa, and is also present in wine.[2] Its structure, featuring a catechol ring, is central to its potent antioxidant properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Pale yellow to beige crystalline powder | [3] |

| Melting Point | 132-134 °C | [2][3] |

| Boiling Point | 275.56 °C (rough estimate) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol | [2][3] |

| LogP | 1.4 (at 35°C and pH 6.6) | [2] |

| CAS Number | 3943-89-3 | [1] |

| InChIKey | KBPUBCVJHFXPOC-UHFFFAOYSA-N | [1][2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Source/Reference |

| ¹H NMR | [4] |

| ¹³C NMR | [4] |

| Mass Spectrometry (GC-MS) | [1] |

| Infrared Spectroscopy (FTIR) | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottomed flask, suspend 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous ethanol (a suitable volume to ensure stirring).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Purification and Characterization

Purification: Recrystallization from ethanol is a common method for the purification of the synthesized compound.[3]

Characterization: The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Table 2.

Antioxidant Activity Assays

The antioxidant capacity of this compound is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of this compound in a suitable solvent.

-

Reaction: In a 96-well plate, mix the DPPH solution with different concentrations of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

Protocol: ABTS Radical Cation Scavenging Assay

-

Generation of ABTS Radical Cation (ABTS•+): Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add different concentrations of this compound to the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and enzyme-inhibiting properties.

Prolyl-Hydroxylase (PHD) Inhibition and HIF-1α Stabilization

This compound is a known inhibitor of prolyl-hydroxylase domain (PHD) enzymes.[2][5] PHDs are responsible for the hydroxylation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), which targets it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes.[5] This mechanism is crucial for cellular adaptation to low oxygen levels and has therapeutic implications in conditions such as ischemia and anemia.

Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. By suppressing the NF-κB pathway, this compound can exert anti-inflammatory effects.

Experimental Workflows

Workflow: Investigating PHD-HIF-1α Pathway Modulation

Workflow: Assessing NF-κB Inhibition

Conclusion

This compound is a versatile phenolic compound with well-documented antioxidant properties and the ability to modulate key cellular signaling pathways, including the HIF-1α and NF-κB pathways. Its straightforward synthesis and diverse biological activities make it a valuable tool for researchers in various fields, from medicinal chemistry to molecular biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this promising molecule in scientific and drug development endeavors.

References

Ethyl 3,4-Dihydroxybenzoate: A Technical Guide to Its Natural Sources and Isolation for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Aspects of Ethyl 3,4-Dihydroxybenzoate

Executive Summary

This compound, also known as ethyl protocatechuate, is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary documented natural source of this compound is the seed testa of the peanut (Arachis hypogaea). This document outlines a detailed experimental protocol for its extraction and purification from this source, based on established scientific literature. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely its role as a prolyl-hydroxylase inhibitor leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), its inhibitory effects on the NF-κB pathway, and its activation of nitric oxide synthase (NOS). This information is presented through clear diagrams and structured data to facilitate understanding and application in research and drug development.

Natural Sources of this compound

This compound is found in a limited number of natural sources, with the most significant and well-documented being the seed testa (skin) of peanuts (Arachis hypogaea)[1][2]. While it is also reported to be present in olives, roselle, du-zhong, and white grape wine, the scientific literature providing detailed isolation protocols from these sources is less extensive. The presence of this compound in these other sources is likely due to the esterification of its precursor, protocatechuic acid, which is more widely distributed in the plant kingdom.

Table 1: Documented Natural Sources of this compound

| Natural Source | Plant Part | Reference |

| Peanut (Arachis hypogaea) | Seed Testa (Skin) | [1][2] |

| Olives (Olea europaea) | Fruit | |

| Roselle (Hibiscus sabdariffa) | Calyces | |

| Du-zhong (Eucommia ulmoides) | Bark | |

| White Grape Wine (Vitis vinifera) | Fermented Juice |

Isolation and Purification of this compound from Peanut Seed Testa

The following experimental protocol is a comprehensive methodology derived from the work of Huang et al. (2003) and other studies on the extraction of phenolic compounds from peanut skins. This protocol details the steps for the isolation and purification of this compound.

Extraction

The initial step involves the extraction of phenolic compounds from peanut seed testa using an ethanolic solution, which has been shown to yield a high concentration of the target compound[1].

Experimental Protocol: Ethanolic Extraction

-

Sample Preparation: Obtain raw, unprocessed peanut seed testa. If necessary, gently wash to remove any foreign debris and dry thoroughly at a low temperature (e.g., 40°C) to avoid degradation of phenolic compounds. Grind the dried testa into a fine powder.

-

Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.

-

Extraction: Macerate the powdered peanut seed testa with the 70% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v). The extraction should be carried out at room temperature with constant agitation for 24 hours.

-

Filtration and Concentration: After 24 hours, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Chromatographic Purification

The crude extract is then subjected to column chromatography for the separation and purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient solvent system of n-hexane and ethyl acetate. Begin with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions of a fixed volume (e.g., 20 mL).

-

Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). Fractions containing a compound with an Rf value corresponding to a pure standard of this compound are pooled.

-

Final Purification: The pooled fractions are further concentrated to yield purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Data for Isolation of this compound from Peanut Seed Testa

| Parameter | Value/Range | Reference |

| Extraction | ||

| Extraction Solvent | 70% Ethanol | [3] |

| Solid-to-Solvent Ratio | 1:10 (w/v) | Inferred from general protocols |

| Extraction Time | 24 hours | Inferred from general protocols |

| Extraction Temperature | Room Temperature | Inferred from general protocols |

| Purification | ||

| Stationary Phase | Silica Gel (60-120 mesh) | [1] |

| Mobile Phase | n-hexane:ethyl acetate gradient | [1] |

| Purity (HPLC) | >95% | Expected outcome |

| Yield | Not explicitly stated |

Note: The yield of this compound from peanut seed testa is not explicitly quantified in the available literature but is a significant antioxidant component of the ethanolic extract.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of Prolyl-Hydroxylase and Stabilization of HIF-1α

This compound is a known inhibitor of prolyl-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

References

The Multifaceted Mechanism of Action of Ethyl 3,4-Dihydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester, is a phenolic compound found in various plant sources, including peanut seed testa and white grape wine.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor effects, have garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanisms of action of EDHB, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Core Mechanism: Competitive Inhibition of Prolyl Hydroxylase Domain Enzymes (PHDs)

The primary and most well-characterized mechanism of action of this compound is its role as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs).[1] EDHB is a structural analog of 2-oxoglutarate, a key substrate for PHDs. By binding to the active site of these enzymes, EDHB competitively inhibits their activity.[1]

PHDs are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor for cellular adaptation to hypoxia. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, EDHB prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[2][3]

The stabilization of HIF-1α triggers a cascade of downstream signaling events that mediate many of EDHB's physiological effects. These include the activation of pathways involved in autophagy, apoptosis in tumor cells, regulation of inflammatory responses, improvement of vascular permeability, and promotion of osteoblast differentiation.[1][2]

Figure 1: Mechanism of HIF-1α stabilization by EDHB.

Downstream Effects of HIF-1α Stabilization

The stabilization of HIF-1α by EDHB initiates a diverse range of cellular responses.

Anti-inflammatory Effects

EDHB has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] In a rat model of acute hypobaric hypoxia, EDHB supplementation effectively scaled down cerebral edema by downregulating the expression of brain NF-κB.[4] This was accompanied by a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and MCP-1, and an increase in the anti-inflammatory cytokine IL-10.[4]

Figure 2: EDHB's inhibition of the NF-κB inflammatory pathway.

Regulation of Vascular Permeability

In the same model of high-altitude cerebral edema, EDHB treatment significantly reduced brain water content and vascular permeability.[2] This effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of vascular permeability.[4]

Induction of Autophagy and Apoptosis in Cancer Cells

EDHB has demonstrated anti-tumor properties by inducing autophagy and apoptosis in cancer cells.[2][5] In esophageal squamous cell carcinoma (ESCC) cells, EDHB was shown to induce S phase cell cycle arrest, loss of mitochondrial membrane permeability, and caspase-dependent apoptosis.[2] This was associated with the upregulation of NDRG1, BNIP3, and Beclin proteins.[2]

Figure 3: EDHB-induced autophagy and apoptosis in ESCC cells.

Bone Metabolism Regulation

EDHB has a dual role in bone metabolism, promoting osteogenic differentiation while inhibiting osteoclast differentiation.[2] In MC3T3-E1 osteoblast precursor cells, EDHB significantly increased alkaline phosphatase (ALP) activity, type I collagen deposition, and mineralized nodule formation.[2] Conversely, it inhibited TRAP-positive multinucleate cell differentiation and TRAP enzyme activity in RAW264.7 osteoclasts.[2]

Antioxidant and Radical Scavenging Activity

A significant aspect of EDHB's mechanism of action is its potent antioxidant activity. The 3,4-dihydroxy substitution on the benzoate ring allows it to readily donate hydrogen atoms to neutralize free radicals and reactive oxygen species (ROS).[1] This scavenging activity helps protect cells from oxidative stress, lipid peroxidation, and DNA damage.[1] In L6 myoblast cells exposed to hypoxia, preconditioning with EDHB significantly improved cellular viability and decreased levels of protein oxidation and malondialdehyde.[3] This was associated with an increase in glutathione levels and the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[3]

Iron Chelation

EDHB is also capable of chelating ferric iron (Fe³⁺).[6] While its affinity for iron is lower than that of desferrioxamine, it is sufficient to induce an effective iron deficiency in cultured cells.[6] This iron-chelating property may contribute to its inhibitory effect on iron-dependent enzymes like prolyl hydroxylases.

Inhibition of Bacterial Efflux Pumps

In the context of antimicrobial activity, EDHB has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli.[7][8] By inhibiting the AcrB efflux pump, EDHB potentiates the activity of antibiotics like erythromycin, clarithromycin, and ciprofloxacin, reducing their minimum inhibitory concentrations.[9] Molecular docking studies suggest that EDHB binds within the distal binding pocket of AcrB.[7]

Interaction with Cellular Membranes

Studies using model membranes have shown that EDHB interacts with both multilamellar vesicles and monolayers, with a stronger interaction observed with DMPC-based membranes.[10] This interaction with the cell membrane may be crucial for its various biological activities by influencing membrane-dependent cellular processes.

Inhibition of Collagen Synthesis

As a direct consequence of its prolyl hydroxylase inhibitory activity, EDHB effectively inhibits collagen synthesis.[1][11] This is due to the underhydroxylation of procollagen chains, which prevents their proper folding into triple helices and leads to their degradation.[11] This property has been utilized to study the role of collagen in processes like myoblast differentiation.[11]

Quantitative Data Summary

| Parameter | Organism/Cell Line | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | Male Sprague-Dawley rats | 75 mg/kg (i.p.) | Reduced cerebral edema and NF-κB expression | [4] |

| Apoptosis Induction | KYSE 170 and EC109 esophageal squamous cell carcinoma cells | 50 µg/mL | Induced S phase arrest and apoptosis | [2] |

| Myocardial Protection | Isolated rat cardiomyocytes | 1 mM | Activated NOS and increased mitochondrial ROS | [2][5] |

| Osteogenic Differentiation | MC3T3-E1 osteoblast precursor cells | 5 mg/mL | Increased ALP activity and collagen deposition | [2] |

| Osteoclast Inhibition | RAW264.7 osteoclasts | 2-4 mg/mL | Inhibited TRAP-positive cell differentiation | [2] |

| Antibiotic Potentiation | E. coli Kam3-AcrB | 31.25 µg/mL | Reduced IC50 of erythromycin by fourfold | [9] |

| Antibacterial Activity | Staphylococcus aureus clinical strains | MIC: 64 to 1024 µg/mL | Growth inhibition | [12] |

Experimental Protocols

Hypobaric Hypoxia-Induced Cerebral Edema in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Treatment: this compound (75 mg/kg, intraperitoneal injection) administered once daily for 3 days.

-

Hypoxia Exposure: Animals were subjected to acute hypobaric hypoxia at a simulated altitude of 9144 m (30,000 ft) for 5 hours.

-

Assessment: Transvascular leakage and edema formation in the brain were assessed. Key inflammatory markers (NF-κB, TNF-α, IL-6, etc.) and hypoxia-responsive genes (HIF-1α, VEGF) were measured.[4]

In Vitro Apoptosis Assay in Esophageal Cancer Cells

-

Cell Lines: KYSE 170 and EC109 esophageal squamous cell carcinoma cells.

-

Treatment: Cells were treated with this compound (50 µg/mL) for 24-72 hours.

-

Analysis: Cell cycle analysis was performed to assess for S phase arrest. Mitochondrial membrane permeability was measured. Caspase activity was assayed to confirm caspase-dependent apoptosis. Expression levels of NDRG1, BNIP3, and Beclin were determined by Western blotting.[2]

Bacterial Efflux Pump Inhibition Assay

-

Bacterial Strain: Drug-resistant Escherichia coli (e.g., Kam3-AcrB).

-

Method: A modulation assay is performed to determine the effect of EDHB on the half-maximal inhibitory concentration (IC50) of various antibiotics.

-

Procedure: The IC50 of antibiotics such as erythromycin and clarithromycin are determined in the presence and absence of a sub-inhibitory concentration of EDHB. A reduction in the antibiotic IC50 in the presence of EDHB indicates efflux pump inhibition.[9] Dye accumulation and efflux assays using fluorescent substrates can also be employed to directly measure the effect of EDHB on pump activity.[7]

Conclusion

The mechanism of action of this compound is multifaceted, with its primary role as a competitive inhibitor of prolyl hydroxylase domain enzymes and the subsequent stabilization of HIF-1α being central to many of its observed pharmacological effects. Its additional properties, including potent antioxidant and radical scavenging activities, iron chelation, inhibition of bacterial efflux pumps, and interaction with cellular membranes, contribute to its broad therapeutic potential. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the promising capabilities of this versatile compound.

References

- 1. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:3943-89-3 | Chemsrc [chemsrc.com]

- 6. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Antibiotic Potentiating and Hypoxia-Attenuating Properties_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl-3,4-dihydroxybenzoate inhibits myoblast differentiation: evidence for an essential role of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Ethyl 3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic compound found in various natural sources, including peanut seed testa, wine, and olives.[1][2][3] Structurally, it is the ethyl ester of 3,4-dihydroxybenzoic acid (protocatechuic acid).[4] EDHB has garnered significant scientific interest due to its broad spectrum of biological activities, which are primarily rooted in its function as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2][5] By acting as an analog of the PHD substrate 2-oxoglutarate, EDHB prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to hypoxia.[3][5] This mechanism triggers a cascade of downstream effects, leading to potent antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective, and antimicrobial-potentiating properties.[1][2] This document provides an in-depth technical overview of the multifaceted biological activities of EDHB, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.

Core Mechanism of Action: Prolyl Hydroxylase Inhibition

The principal mechanism underpinning many of EDHB's biological effects is its competitive inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][5]

-

Normoxia: Under normal oxygen conditions (normoxia), PHDs utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[3]

-

Hypoxia/EDHB Presence: During hypoxia (low oxygen) or in the presence of EDHB, the PHD-mediated hydroxylation is inhibited. EDHB, as a structural analog of the PHD co-substrate 2-oxoglutarate, competitively binds to the enzyme's active site.[1][2] This prevents HIF-1α hydroxylation, causing it to stabilize and accumulate in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, dimerizes with the HIF-1β subunit, and binds to Hypoxia-Responsive Elements (HREs) on target genes.[3] This transcriptional activation upregulates a wide array of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and cellular adaptation to stress, including antioxidant enzymes like heme-oxygenase-1 (HO-1).[3][6]

Key Biological Activities

Anti-Inflammatory and Antioxidant Activities

EDHB demonstrates significant anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB and HIF-1α pathways.

Mechanism: In response to inflammatory stimuli like hypobaric hypoxia, NF-κB is activated, leading to the upregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[6] EDHB supplementation has been shown to downregulate the expression of NF-κB.[5][6] This, in turn, curtails the surge of pro-inflammatory cytokines and cell adhesion molecules.[6] Concurrently, by stabilizing HIF-1α, EDHB boosts the expression of potent antioxidant and anti-inflammatory proteins, including heme-oxygenase-1 (HO-1) and metallothioneins.[3][6] This dual action effectively reduces oxidative stress (measured by lower malondialdehyde and protein oxidation levels) and inflammation.[3]

Anticancer Activity

EDHB exhibits pro-apoptotic and autophagic activity in cancer cells. In esophageal squamous cell carcinoma cells (KYSE 170 and EC109), EDHB induces S-phase cell cycle arrest and caspase-dependent apoptosis.[5] This is achieved by upregulating the expression of N-myc downstream-regulated gene-1 (NDRG1) and Beclin, as well as BNIP3, a key protein involved in autophagy and apoptosis.[5]

Neuroprotective and Cardioprotective Effects

Neuroprotection: EDHB is blood-brain barrier-permeable and has shown significant neuroprotective effects in models of hypoxic injury.[1][5] In rats subjected to acute hypobaric hypoxia, EDHB treatment (50-100 mg/kg) significantly reduced brain water content and vascular permeability, key markers of high-altitude cerebral edema.[5][6] This protective effect is linked to the downregulation of pro-inflammatory factors and the upregulation of HIF-1α and HO-1.[5] Interestingly, while protective, EDHB has also been shown to acutely inhibit synaptic transmission and plasticity in the rat hippocampus in a concentration-dependent manner, suggesting a complex modulatory role.[7]

Cardioprotection: In rat models of myocardial ischemia-reperfusion, EDHB (75 mg/kg) reduces infarct area and inhibits the NF-κB-mediated inflammatory response.[5] The mechanism involves the activation of the nitric oxide synthase (NOS)-nitric oxide (NO) pathway and mitochondrial KATP channels.[5]

Bone Metabolism Regulation

EDHB has a dual effect on bone metabolism. It promotes the osteogenic differentiation of human mesenchymal stem cells (hMSCs) and increases alkaline phosphatase (ALP) activity and collagen deposition in osteoblast precursor cells.[5] Simultaneously, it inhibits the differentiation and activity of osteoclasts in a dose-dependent manner.[5]

Antibiotic Potentiation

EDHB displays limited direct antibacterial activity but acts as a potent efflux pump inhibitor (EPI) in drug-resistant Gram-negative bacteria like E. coli.[8][9] Efflux pumps are a primary mechanism of antibiotic resistance, actively removing antibiotics from the bacterial cell. EDHB interferes with this process, increasing the intracellular concentration and potentiating the activity of antibiotics like clarithromycin and erythromycin.[8][10]

Quantitative Data Summary

Table 1: Summary of In Vitro Biological Activities

| Biological Activity | Cell Line/System | Concentration | Key Observation(s) | Reference |

| Anticancer | KYSE 170, EC109 (Esophageal Cancer) | 50 µg/mL | Induces S-phase arrest, caspase-dependent apoptosis, and autophagy. Upregulates NDRG1, BNIP3, Beclin. | [5] |

| Bone Formation | MC3T3-E1 (Osteoblast Precursors) | 5 mg/mL | Significantly increases ALP activity, Type I collagen deposition, and mineralization. | [5] |

| Bone Resorption | RAW264.7 (Osteoclast Precursors) | 2-4 mg/mL | Dose-dependently inhibits TRAP-positive multinucleate cell differentiation and TRAP enzyme activity. | [5] |

| Myocardial Protection | Isolated Cardiomyocytes | 1 mM | Activates NOS via KATP channels, increases mitochondrial ROS, conferring protection. | [5] |

| Anti-inflammatory | C57BL6/J mouse BV2 cells | > 10 µM (IC50) | Inhibits LPS-induced nitric oxide production. | [5] |

| Antioxidant | L6 Myoblasts | 500-1000 µM | Improves cell viability under hypoxia, increases glutathione, SOD, and GPx levels. Upregulates HO-1. | [3] |

| Antibiotic Potentiation | E. coli Kam3-AcrB | 31.25-125 µg/mL | Reduces IC50 of clarithromycin and erythromycin by four-fold. | [8] |

Table 2: Summary of In Vivo Biological Activities

| Biological Activity | Animal Model | Dosage & Route | Key Observation(s) | Reference |

| Neuroprotection | Rat Acute Hypobaric Hypoxia Model | 50-100 mg/kg; IP; daily for 3 days | Reduces brain water content and vascular permeability. Downregulates TNF-α, IL-6; upregulates HIF-1α, HO-1. | [5][6] |

| Cardioprotection | Rat Myocardial Ischemia-Reperfusion | 75 mg/kg; IP; daily for 3 days | Reduces infarct area, inhibits NF-κB-mediated inflammation. Activates NOS-NO pathway. | [5] |

| Bone Formation | In vivo transplant model | 50 mg/bead | Increased expression of collagen type I and osteocalcin. | [5] |

Detailed Experimental Protocols

Cell Viability (MTT) Assay for Hypoxia Studies

-

Objective: To assess the cytoprotective effect of EDHB against hypoxia-induced cell death.[3]

-

Methodology:

-

Cell Seeding: L6 myoblast cells are seeded in 96-well plates and grown to 70-80% confluence.[3]

-

Preconditioning: Cells are pre-treated with varying concentrations of EDHB (e.g., 500 µM, 1000 µM) for a specified duration before hypoxic exposure.

-

Hypoxic Exposure: Plates are placed in a hypoxic chamber with a controlled gas environment (e.g., 0.5% O₂, 5% CO₂, balanced with N₂) for various time points (e.g., 24, 48, 72 hours).[3]

-

MTT Incubation: After exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the normoxic control group.[3]

-

In Vivo High-Altitude Cerebral Edema Model

-

Objective: To evaluate EDHB's efficacy in preventing hypoxia-mediated vascular leakage in the brain.[6]

-

Methodology:

-

Animal Groups: Male Sprague-Dawley rats are divided into groups: Normoxia control, Hypobaric Hypoxia (HH) control, and EDHB-treated HH group.

-

Drug Administration: The treatment group receives EDHB (e.g., 75 mg/kg, intraperitoneal injection) daily for 3 consecutive days.[6]

-

Hypobaric Hypoxia Exposure: On the final day, HH and EDHB-treated rats are exposed to simulated high altitude (e.g., 9,144 m or 30,000 ft) in a decompression chamber for 5 hours.[6]

-

Brain Water Content Measurement: After exposure, animals are euthanized, and brains are immediately removed. The wet weight is recorded. Brains are then dried in an oven until a constant dry weight is achieved. Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[5]

-

Vascular Permeability Assay: Evans blue dye, which binds to albumin, is injected intravenously before hypoxic exposure. After exposure and perfusion, the amount of dye extravasated into the brain parenchyma is quantified spectrophotometrically to measure vascular leakage.

-

Biochemical Analysis: Brain tissue is homogenized for analysis of inflammatory markers (e.g., TNF-α, IL-6 via ELISA) and protein expression (e.g., NF-κB, HIF-1α, HO-1 via Western Blot).[6]

-

Efflux Pump Inhibition (EPI) Assay

-

Objective: To determine if EDHB can potentiate antibiotic activity by inhibiting bacterial efflux pumps.[8][9]

-

Methodology:

-

Bacterial Strains: Use a pair of E. coli strains: one with a deleted efflux pump gene (e.g., ΔacrB) and one that overexpresses the same pump (e.g., Kam3-AcrB).

-

Checkerboard (Modulation) Assay: Determine the Minimum Inhibitory Concentration (MIC) or IC50 of an antibiotic (e.g., erythromycin) against the overexpressing strain in the presence and absence of sub-inhibitory concentrations of EDHB. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC/IC50 in the presence of EDHB indicates potentiation.[8][10]

-

Dye Accumulation Assay: Incubate bacterial cells with a fluorescent substrate of the efflux pump (e.g., ethidium bromide or Hoechst 33342) in the presence or absence of EDHB. An effective EPI like EDHB will block the efflux of the dye, leading to a measurable increase in intracellular fluorescence over time.[9]

-

Efflux Assay: Pre-load the cells with the fluorescent dye. Initiate efflux by adding an energy source (e.g., glucose). Monitor the decrease in fluorescence over time. In the presence of EDHB, the rate of dye efflux will be significantly reduced compared to the control.[9]

-

Conclusion and Future Directions

This compound is a versatile natural compound with a well-defined primary mechanism of action as a PHD inhibitor. This activity translates into a wide array of beneficial biological effects, including robust anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Its ability to stabilize HIF-1α makes it a compelling candidate for therapeutic strategies targeting ischemia, hypoxia-related injuries, and chronic inflammation. Furthermore, its distinct role as a bacterial efflux pump inhibitor opens a promising avenue for combating antibiotic resistance.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for specific indications. In vivo studies in more complex disease models are necessary to validate the promising in vitro results. For its antibiotic potentiation activity, exploration of its effects on a broader range of clinically relevant drug-resistant pathogens is warranted. The multifaceted nature of EDHB positions it as a highly valuable lead compound for the development of novel therapeutics in diverse medical fields.

References

- 1. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 3943-89-3 [chemicalbook.com]

- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Hypoxia Mimetic Protocatechuic Acid Ethyl Ester Inhibits Synaptic Signaling and Plasticity in the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]

Metabolic Pathways of Ethyl 3,4-Dihydroxybenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a phenolic compound found in various plant sources and is recognized for its antioxidant and pharmacological activities. Understanding its metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic route involves rapid hydrolysis to its active metabolite, protocatechuic acid, which subsequently undergoes extensive phase II conjugation reactions, primarily glucuronidation and sulfation. This document summarizes key quantitative pharmacokinetic data, provides detailed experimental methodologies for a selection of relevant studies, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its biotransformation.

Introduction

This compound is an esterified form of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid. Its esterification enhances its lipophilicity, which may influence its absorption and distribution in biological systems. The biological activities of this compound are largely attributed to its hydrolysis product, protocatechuic acid, which is known to possess antioxidant, anti-inflammatory, and other beneficial properties. A thorough characterization of the metabolic pathways of the parent compound and its primary metabolite is essential for predicting its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.

Metabolic Pathways

The metabolism of this compound proceeds in two main phases. The initial and primary step is the hydrolysis of the ethyl ester to form protocatechuic acid. This is followed by phase II conjugation of protocatechuic acid with glucuronic acid and sulfate.

Phase I Metabolism: Hydrolysis

Upon oral administration, this compound is rapidly and extensively hydrolyzed to protocatechuic acid (PCA). This reaction is catalyzed by non-specific esterases, such as carboxylesterases, which are abundant in the liver, intestine, and blood plasma. The rapid appearance of protocatechuic acid in plasma after oral dosing of this compound in rats confirms that this is the major initial metabolic step.

Caption: Phase I Hydrolysis of this compound.

Phase II Metabolism: Conjugation of Protocatechuic Acid

Protocatechuic acid, the primary metabolite, possesses two hydroxyl groups that are susceptible to phase II conjugation reactions. The main conjugation pathways are glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be readily excreted.

2.2.1. Glucuronidation: Protocatechuic acid undergoes conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of protocatechuic acid glucuronides. In humans, glucuronide conjugates of protocatechuic acid have been identified in plasma, urine, and feces following consumption of foods rich in its precursors.

2.2.2. Sulfation: The hydroxyl groups of protocatechuic acid can also be sulfated by sulfotransferases (SULTs) to form sulfate conjugates. Studies have identified two main monosulfate derivatives: protocatechuic acid-3-sulfate and protocatechuic acid-4-sulfate. These sulfate conjugates have been detected in human plasma and urine.

Caption: Phase II Conjugation of Protocatechuic Acid.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of protocatechuic acid following the oral administration of this compound to rats, and the pharmacokinetic parameters of protocatechuic acid and its conjugates in humans from dietary sources.

Table 1: Pharmacokinetic Parameters of Protocatechuic Acid in Rats after Oral Administration of this compound (150 mg/kg)

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 1.50 ± 0.08 |

| Tmax (h) | 0.25 |

| t½α (h) | 0.16 ± 0.07 |

| t½β (h) | 0.43 ± 0.02 |

| AUC0-∞ (µg·h/mL) | 0.92 ± 0.02 |

| Vdarea (L/kg) | 102.4 ± 5.76 |

| ClB (L/h/kg) | 163.7 ± 3.49 |

| MRT (h) | 0.61 ± 0.02 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½α: Absorption half-life; t½β: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vdarea: Apparent volume of distribution; ClB: Total body clearance; MRT: Mean residence time.

Table 2: Pharmacokinetic Parameters of Protocatechuic Acid and its Conjugates in Healthy Humans after Chicory Consumption

| Analyte | Cmax (nmol/L) | Tmax (h) | t½z (h) |

| Free Protocatechuic Acid | 3273 | 0.5 - 1.0 | 1.72 ± 0.35 |

| Glucuronide Conjugates | 519 | 1.0 - 2.0 | 6.12 ± 1.09 |

| Sulfate Conjugates | 340 | 1.0 - 2.0 | 5.42 ± 1.12 |

Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; t½z: Terminal elimination half-life.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound metabolism.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on the study by Kale et al. (2021).

Objective: To determine the pharmacokinetic profile of protocatechuic acid following oral administration of this compound.

Animals: Healthy Wistar rats.

Procedure:

-

Dosing: Administer this compound (150 mg/kg) orally to fasted rats.

-

Blood Sampling: Collect blood samples from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Analyze the supernatant for protocatechuic acid concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis.

Caption: Workflow for In Vivo Pharmacokinetic Study.

In Vitro Metabolism using Liver Microsomes

This is a general protocol for assessing the metabolic stability and identifying metabolites of this compound.

Objective: To investigate the in vitro metabolism of this compound using liver microsomes.

Materials:

-

This compound

-

Liver microsomes (from rat, human, or other species of interest)

-

NADPH regenerating system (or NADPH)

-

UDPGA (for glucuronidation assays)

-

PAPS (for sulfation assays)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Quenching solution (e.g., cold acetonitrile)

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes, buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound.

-

For conjugation studies, include UDPGA and/or PAPS in the incubation mixture.

-

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (protocatechuic acid and its conjugates) using LC-MS/MS.

-

Data Analysis:

-

Calculate the in vitro half-life and intrinsic clearance to assess metabolic stability.

-

Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.

-

Caption: Workflow for In Vitro Metabolism Study.

Conclusion

The metabolic pathway of this compound is characterized by a rapid and efficient two-step process. Initially, it undergoes hydrolysis, primarily mediated by esterases, to yield its principal active metabolite, protocatechuic acid. Subsequently, protocatechuic acid is extensively metabolized through phase II conjugation, forming glucuronide and sulfate derivatives that are readily excreted. The pharmacokinetic data indicate rapid absorption and clearance of protocatechuic acid following administration of the parent ester. This comprehensive understanding of the metabolic fate of this compound is fundamental for its further investigation and development as a therapeutic agent, providing a basis for predicting its in vivo behavior, designing appropriate dosing regimens, and assessing potential drug-drug interactions. Future research should focus on identifying the specific esterase and UGT/SULT isozymes involved in its metabolism to further refine its pharmacological profile.

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3,4-Dihydroxybenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic ester with significant antioxidant and therapeutic potential. Its utility in pharmaceutical and cosmeceutical formulations is critically dependent on its physicochemical properties, primarily its solubility and stability. This document provides a comprehensive technical overview of the known solubility and stability characteristics of EDHB. It includes tabulated solubility data, detailed experimental protocols for property determination, and an exploration of its primary mechanism of action as a prolyl hydroxylase (PHD) inhibitor. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of EDHB-containing products.

Solubility Profile

This compound (Molecular Formula: C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is an esterified form of protocatechuic acid.[1][2] This esterification significantly increases its lipophilicity compared to the parent acid, enhancing its solubility in organic solvents and potentially improving its membrane permeability and bioavailability.[3] The solubility of EDHB is a critical parameter for developing effective delivery systems and ensuring consistent performance in both in vitro and in vivo applications.

Quantitative and Qualitative Solubility Data

The solubility of EDHB has been qualitatively described in multiple sources, with limited quantitative data available. The following table summarizes the known solubility information.

| Solvent | Solubility Type | Value / Description | Temperature (°C) | pH | Reference(s) |

| Water | Qualitative | Insoluble | Not Specified | Not Specified | [3][4] |

| Ethanol | Qualitative | Soluble | Not Specified | Not Specified | [3][4] |

| DMSO | Quantitative | 100 mg/mL (548.92 mM) | Not Specified | Not Specified | [5] |

| DMSO | Qualitative | Slightly Soluble | Not Specified | Not Specified | [4] |

| Methanol | Qualitative | Slightly Soluble | Not Specified | Not Specified | [4] |

Note: The quantitative value for DMSO requires sonication to achieve dissolution.[5] The LogP value has been reported as 1.4 at 35°C and pH 6.6, indicating moderate lipophilicity.[3]

Stability Profile

The chemical stability of EDHB is a key consideration for its formulation, storage, and handling. While generally considered to possess good chemical stability, its phenolic hydroxyl groups can be susceptible to oxidation.

Storage and Handling Recommendations

-

Solid Form: Store in a dry, sealed container at room temperature to prevent degradation from moisture and oxidation.[4]

-

In Solution: For long-term storage, solutions should be stored under an inert nitrogen atmosphere. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[5] Repeated freeze-thaw cycles should be avoided.

Forced Degradation and Stability-Indicating Assays

Specific public data on the forced degradation of EDHB is limited. However, such studies are mandatory for drug development to understand degradation pathways and establish stability-indicating analytical methods.[6][7] A typical forced degradation study would expose EDHB to a range of stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradants.[6][7] An optimal study aims for approximately 10-30% degradation to ensure that the analytical method can effectively separate and quantify the parent compound from its byproducts.[7][8]

Experimental Methodologies

The following sections detail standardized protocols for determining the solubility and stability of a compound like EDHB.

Protocol for Solubility Determination

This protocol outlines a static equilibrium method for determining the solubility of EDHB in various solvents at different temperatures.[9]

Objective: To quantify the solubility of EDHB in selected aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Propylene Glycol)

-

Analytical balance, vortex mixer, shaking incubator/water bath

-

Centrifuge, syringe filters (0.22 µm)

-

HPLC-UV system or a validated UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid EDHB to a known volume of the selected solvent in a sealed vial. This ensures a saturated solution is formed.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Dilution & Filtration: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

-

Quantification: Analyze the filtrate using a pre-validated HPLC-UV method to determine the concentration of dissolved EDHB.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to assess the intrinsic stability of EDHB and support the development of a stability-indicating HPLC method.[7][10]

Objective: To identify potential degradation products and pathways for EDHB under various stress conditions.

Materials:

-

EDHB stock solution (e.g., in methanol or acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-UV/DAD or HPLC-MS system

-

Photostability chamber, oven

Procedure:

-

Sample Preparation: Prepare multiple aliquots of a known concentration of EDHB solution.

-

Application of Stress Conditions (in parallel):

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a set time (e.g., 2 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a set time (e.g., 30 minutes).

-

Oxidation: Add 3% H₂O₂ and store at room temperature for a set time (e.g., 48 hours).

-

Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 80°C) for several days.

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Neutralization: After the incubation period, neutralize the acidic and basic samples.

-

Analysis:

-

Inject all stressed samples, along with an unstressed control, into a stability-indicating HPLC system.

-

The method should be capable of resolving the intact EDHB peak from all generated degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Calculate the percentage degradation of EDHB in each condition.

-

Mechanism of Action: PHD Inhibition

EDHB is a well-documented inhibitor of prolyl hydroxylase domain (PHD) enzymes.[3][4] PHDs are oxygen-sensing enzymes that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.

By acting as a competitive inhibitor of PHDs, EDHB prevents this hydroxylation.[3] This stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The resulting transcription factor complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating a wide range of cellular responses.[5][11] These include angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.[11][12]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 3943-89-3 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. ijrpp.com [ijrpp.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

"Ethyl 3,4-Dihydroxybenzoate" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 3,4-dihydroxybenzoate (CAS No. 3943-89-3), a compound of interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in research and development.

Molecular Structure and Properties

This compound, also known as ethyl protocatechuate, is an ethyl ester of 3,4-dihydroxybenzoic acid.[1][2] Its structure features a catechol ring substituted with an ethyl ester group.

Chemical Formula: C₉H₁₀O₄[3][4][5][6][7]

Molecular Weight: 182.17 g/mol [1][3][4][5][6][7]

Appearance: Pale yellow to beige crystalline powder.[2]

Solubility: Soluble in methanol and ethanol, but insoluble in water.[2]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Note: While search results indicate the availability of ¹H NMR spectra, specific peak assignments, multiplicities, and coupling constants were not explicitly detailed. One source mentions a spectrum was recorded at 400 MHz in DMSO-d6.[8]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Note: Search results confirm the existence of ¹³C NMR data, with one spectrum noted as being recorded in DMSO-d6, however, specific chemical shifts for each carbon atom were not provided.[8]

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are summarized below.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Description |

| 3800-3300 | O-H stretching (phenolic hydroxyl groups) |

| ~1700 | C=O stretching (ester carbonyl group) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or gas phase). The NIST WebBook provides spectra obtained as a solid (split mull) and in the gas phase.[3][5][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

| m/z | Interpretation |

| 182 | Molecular ion [M]⁺ |

| 153 | Loss of ethyl group (-C₂H₅) |

| 137 | Loss of ethoxy group (-OC₂H₅) |

| 109 | Further fragmentation |

Note: The data presented is based on electron ionization (EI) mass spectrometry.[4] High-resolution mass spectrometry (HRMS) would provide more precise mass measurements.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols based on the information available.

Sample Preparation for Analysis

A general synthesis procedure for this compound involves the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at reflux for several hours.[2] The crude product can then be purified by recrystallization or column chromatography to yield a sample suitable for spectroscopic analysis.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is typically used.[8][10]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Important parameters to report include the solvent used, the spectrometer frequency, and the temperature at which the data was collected.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[3][5]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[4][10] For high-resolution data, a time-of-flight (TOF) or Orbitrap analyzer is common.

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to provide further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3943-89-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(3943-89-3) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. pubcompare.ai [pubcompare.ai]

Methodological & Application

Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3,4-Dihydroxybenzoate, a compound of interest for its antioxidant and prolyl-hydroxylase inhibitory activities. The information compiled herein is intended to support research and development in pharmaceuticals, nutraceuticals, and material sciences.

Application Notes

This compound, also known as ethyl protocatechuate, is a phenolic compound naturally found in various plants, including peanut seed testa and in wine.[1][2] Its structure, featuring a catechol ring and an ethyl ester group, confers potent antioxidant properties by enabling the scavenging of free radicals.[1] This characteristic makes it a valuable compound for protecting cells and tissues from oxidative damage associated with aging and various diseases.

In recent years, this compound has gained significant attention as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[2] By inhibiting PHDs, it stabilizes the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This mode of action has implications for therapeutic areas such as cardiovascular protection (reducing myocardial ischemic damage), bone tissue engineering, and the prevention and treatment of high-altitude cerebral edema.[2] Furthermore, its ability to induce autophagy and apoptosis in cancer cells is being explored for its anti-tumor potential.[2]

The esterification of the parent compound, 3,4-dihydroxybenzoic acid, to its ethyl ester enhances its lipophilicity, which can improve its absorption and bioavailability in biological systems.[1]

Synthesis Protocols

The most common and well-established method for the synthesis of this compound is the Fischer-Speier esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst. Variations of this protocol exist, primarily differing in reaction time, temperature, and the specific acid catalyst used.

Comparison of Fischer Esterification Protocols

| Protocol | Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield | Reference |

| 1 | 3,4-Dihydroxybenzoic acid | Absolute Ethanol | - | 0.5 h | 0 °C | 95% | [3] |

| 2 | 3,4-Dihydroxybenzoic acid | Anhydrous Ethanol | Concentrated H₂SO₄ | 10 h | 80 °C (Reflux) | Not Specified | [4] |

| 3 | 3,4-Dihydroxybenzoic acid | Ethanol | Concentrated H₂SO₄ | 48 h | Reflux | 69% | [5] |

Experimental Protocols

Protocol 1: Rapid Esterification at 0 °C

This protocol describes a rapid synthesis of this compound with a high yield.

Materials:

-

3,4-Dihydroxybenzoic acid

-

Absolute Ethanol

-

Ice bath

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Cool water for washing

-

Ethanol for recrystallization

Procedure:

-

Cool a flask containing the precursor, 3,4-dihydroxybenzoic acid, in an ice bath.

-

Gradually add 15 mL of absolute ethanol while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 30 minutes at 0 °C.[3]

-

After 30 minutes, remove the flask from the ice bath and evaporate the excess ethanol using a rotary evaporator.

-

Wash the precipitated residue in the flask with a small quantity of cool water and dry the solid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3] The expected yield is approximately 95%.[3]

Protocol 2: Sulfuric Acid Catalyzed Esterification at Reflux

This protocol utilizes a strong acid catalyst and elevated temperature to drive the esterification.

Materials:

-

3,4-Dihydroxybenzoic acid (5.0 g, 32.0 mmol)

-

Anhydrous Ethanol (40 mL)

-

Concentrated Sulfuric Acid (5 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle and stirrer

-

Apparatus for dropwise addition

Procedure:

-

Place 5.0 g of 3,4-dihydroxybenzoic acid in a round-bottomed flask.

-

Add 40 mL of anhydrous ethanol and begin stirring.

-

Slowly warm the mixture to 40°C.

-

Carefully add 5 mL of concentrated sulfuric acid dropwise to the stirring mixture.[4]

-

After the addition is complete, increase the temperature to 80 °C and maintain the reaction at reflux for 10 hours.[4]

-

After the reaction is complete, cool the mixture and proceed with work-up and purification.

Protocol 3: Extended Reflux with Azeotropic Water Removal

This protocol employs a longer reaction time and measures to remove water, driving the equilibrium towards the product.

Materials:

-

3,4-Dihydroxybenzoic acid (43 g, 0.28 mole)

-

Ethanol (300 mL)

-

Concentrated H₂SO₄ (0.5 mL)

-

3A Molecular Sieves

-

Round-bottom flask with reflux condenser

-

Heating mantle and stirrer

-

Separatory funnel

-

Ether

-

5% NaHCO₃ solution

-

Rotary evaporator

Procedure:

-

Combine 43 g of 3,4-dihydroxybenzoic acid, 300 mL of ethanol, and 0.5 mL of concentrated H₂SO₄ in a round-bottom flask.

-

Add 3A molecular sieves to trap the water formed during the reaction.

-

Reflux the mixture for 48 hours.[5]

-

After cooling, evaporate the reaction mixture to dryness in vacuo.

-

Partition the residue between ether and a 5% NaHCO₃ solution in a separatory funnel to neutralize any remaining acid and unreacted carboxylic acid.[5]

-

Separate the ether layer and evaporate the solvent to yield the solid product.[5] The reported yield is 69%.[5]

Purification: Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization.

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them. The melting point of pure this compound is 132-134 °C.[1]

Alternative Synthesis Route

While Fischer esterification is the most common method, an alternative approach involves the use of 3,4-dihydroxybenzoyl chloride. This acid chloride can be reacted with ethanol, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the corresponding ethyl ester.[3]

Visualized Workflows

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Caption: Mechanism of action of this compound on HIF-1α stabilization.

References

Application Notes: In Vitro Antioxidant Profiling of Ethyl 3,4-Dihydroxybenzoate

Introduction